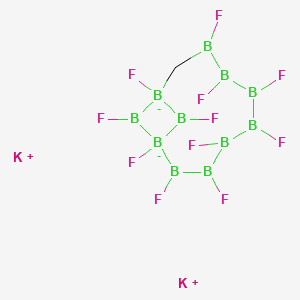

Potassium dodecafluoro-closo-dodecaborate

Description

BenchChem offers high-quality Potassium dodecafluoro-closo-dodecaborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium dodecafluoro-closo-dodecaborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2B11F11.2K/c13-2-1-11(22)9(20)12(23,10(11)21)8(19)7(18)6(17)5(16)4(15)3(2)14;;/h1H2;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMONZFZXGMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(B(B(B([B-]2(B([B-](B2F)(CB(B(B1F)F)F)F)F)F)F)F)F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2B11F11K2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746380 | |

| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143893-70-3 | |

| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143893-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Structure of the [B₁₂F₁₂]²⁻ Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a remarkably stable, icosahedral boron cluster that has garnered significant interest due to its unique electronic properties and potential applications in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electronic structure of the [B₁₂F₁₂]²⁻ anion, integrating both theoretical and experimental findings. Detailed computational and experimental protocols are presented, alongside a thorough analysis of its molecular geometry, molecular orbital framework, and spectroscopic characteristics.

Introduction

The inherent stability of the [B₁₂F₁₂]²⁻ anion can be attributed to its highly symmetric icosahedral structure and the delocalization of its electrons over the boron cage, a concept often described as three-dimensional aromaticity. This guide delves into the fundamental aspects of its electronic structure, providing a valuable resource for researchers working with this fascinating polyhedral borane.

Molecular Geometry

The icosahedral geometry of the [B₁₂F₁₂]²⁻ anion has been experimentally confirmed through single-crystal X-ray diffraction studies of its salts. The structure consists of a cage of twelve boron atoms, with each boron atom bonded to a terminal fluorine atom.

Experimental Data

The crystallographic data for the trityl salt, [CPh₃]₂[B₁₂F₁₂], provides key insights into the geometry of the anion.[1] The weak interactions between the large CPh₃⁺ cations and the [B₁₂F₁₂]²⁻ anion ensure that the determined structure is a good representation of the isolated anion.[1]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/acd |

| a, b (Å) | 19.102(2) |

| c (Å) | 20.535(3) |

| Volume (ų) | 7492.2(2) |

| F···C contact (Å) | 3.087(2) |

| Table 1: Crystallographic data for [CPh₃]₂[B₁₂F₁₂] at 173(2) K.[1] |

Theoretical Electronic Structure

The electronic structure of the [B₁₂F₁₂]²⁻ anion has been extensively studied using computational quantum chemistry methods, primarily Density Functional Theory (DFT). These calculations provide a detailed picture of the molecular orbitals and bonding within the icosahedral cage.

Molecular Orbital (MO) Analysis

According to Wade's rules for polyhedral boranes, a closo-B₁₂ cluster requires 13 skeletal electron pairs for stability. The [B₁₂F₁₂]²⁻ anion satisfies this rule, contributing to its exceptional stability. The molecular orbitals can be broadly categorized into those involved in the B-F bonding and those forming the delocalized framework of the boron cage.

A qualitative molecular orbital diagram illustrates the interaction of the boron and fluorine atomic orbitals to form the bonding, non-bonding, and anti-bonding molecular orbitals of the cluster.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding within the [B₁₂F₁₂]²⁻ anion. This method partitions the electron density into contributions from core electrons, lone pairs, and two-center bonds, offering a more intuitive chemical perspective. The analysis reveals highly polarized B-F bonds, with significant electron density localized on the electronegative fluorine atoms. The boron cage is characterized by delocalized, multi-center bonding.

Spectroscopic Properties

The electronic structure of the [B₁₂F₁₂]²⁻ anion is reflected in its characteristic spectroscopic signatures.

Vibrational Spectroscopy (IR and Raman)

The high symmetry (Iₕ) of the [B₁₂F₁₂]²⁻ anion leads to specific selection rules for its vibrational modes in Infrared (IR) and Raman spectroscopy. The calculated and experimental vibrational frequencies provide valuable information about the strength and nature of the B-B and B-F bonds.

| Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| Ag | - | - | 1250 | B-F stretch |

| T1u | - | 1210 | - | B-F stretch |

| Hg | - | - | 750 | Cage deformation |

| T1u | - | 550 | - | Cage deformation |

| Table 2: Selected experimental and calculated vibrational frequencies for [B₁₂F₁₂]²⁻. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B and ¹⁹F NMR spectroscopy are powerful tools for characterizing the [B₁₂F₁₂]²⁻ anion in solution. Due to the high symmetry of the icosahedral cage, all twelve boron atoms are chemically equivalent, as are all twelve fluorine atoms. This results in a single resonance in both the ¹¹B and ¹⁹F NMR spectra.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹¹B | ~ -16 | Singlet |

| ¹⁹F | ~ -145 | Singlet |

| Table 3: Typical ¹¹B and ¹⁹F NMR chemical shifts for [B₁₂F₁₂]²⁻. |

Experimental Protocols

Synthesis of K₂[B₁₂F₁₂]

A common synthesis of the potassium salt of the dodecafluoro-closo-dodecaborate anion involves the perfluorination of K₂[B₁₂H₁₂].[1]

Procedure:

-

K₂[B₁₂H₁₂] is treated with liquid hydrogen fluoride (HF) at 70°C for 14 hours in a suitable pressure reactor.

-

A mixture of 20% F₂ in N₂ is then introduced into the liquid HF solution at 25°C and the reaction is continued for 72 hours.[1]

-

After completion, the excess HF and F₂/N₂ are carefully vented.

-

The solid product is isolated and purified by recrystallization to yield K₂[B₁₂F₁₂].[1]

Single-Crystal X-ray Diffraction

Methodology:

-

A suitable single crystal of a [B₁₂F₁₂]²⁻ salt is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and the electron density map, from which the atomic positions, bond lengths, and bond angles are derived.

Computational Methodology

DFT Calculations:

-

The geometry of the [B₁₂F₁₂]²⁻ anion is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency calculations are performed on the optimized geometry to obtain the theoretical vibrational spectra (IR and Raman) and to confirm that the structure corresponds to a true energy minimum.

-

Molecular orbital energies and NBO analysis are performed on the optimized geometry to investigate the electronic structure and bonding.

-

NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

Conclusion

The [B₁₂F₁₂]²⁻ anion possesses a unique and highly stable electronic structure characterized by its icosahedral geometry and three-dimensional aromaticity. This guide has provided a detailed overview of its electronic properties, supported by both experimental data and theoretical calculations. The presented protocols for synthesis, characterization, and computational analysis serve as a practical resource for researchers investigating this important class of boron clusters. A thorough understanding of the electronic structure of [B₁₂F₁₂]²⁻ is crucial for the rational design of new materials and therapeutic agents based on this robust and versatile molecular scaffold.

References

A Technical Guide to the Synthesis and Characterization of Potassium Dodecafluoro-closo-dodecaborate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂), a compound of significant interest due to the exceptional stability and weakly coordinating nature of its [B₁₂F₁₂]²⁻ anion. This guide details the established synthesis protocols, comprehensive characterization methodologies, and key physicochemical properties, serving as a vital resource for professionals in chemical research and development.

Introduction

The dodecafluoro-closo-dodecaborate(2-) anion, [B₁₂F₁₂]²⁻, is a highly stable, icosahedral boron cluster. The perfluorination of the parent dodecahydro-closo-dodecaborate ([B₁₂H₁₂]²⁻) anion results in a "superweak" anion with remarkable chemical robustness. It is resistant to degradation by strong acids and bases and possesses high thermal stability. These properties make K₂B₁₂F₁₂ and other salts of this anion valuable in various fields, including as electrolytes in high-voltage batteries, as catalysts, and in materials science.

Synthesis of K₂B₁₂F₁₂

The primary route for synthesizing K₂B₁₂F₁₂ is the direct perfluorination of its hydrogenated precursor, potassium dodecahydro-closo-dodecaborate (K₂B₁₂H₁₂).

Established Synthesis Protocol

An established laboratory method involves a two-step process using liquid hydrogen fluoride (HF) and elemental fluorine.[1]

Step 1: Reaction with Anhydrous Hydrogen Fluoride

-

The precursor, K₂B₁₂H₁₂, is treated with liquid anhydrous HF. This initial step facilitates the subsequent fluorination.

Step 2: Perfluorination with Elemental Fluorine

-

A gaseous mixture of 20% F₂ in N₂ is bubbled through the liquid HF suspension. This reaction is highly exothermic and requires careful temperature control. The complete substitution of all twelve hydrogen atoms with fluorine yields the desired K₂B₁₂F₁₂.

Workflow for K₂B₁₂F₁₂ Synthesis

Caption: Synthesis workflow for K₂B₁₂F₁₂ via perfluorination.

Methodological Advancements and Safety

Significant efforts have been made to improve the safety of this synthesis. One key advancement is the replacement of the highly hazardous liquid HF solvent with acetonitrile. While this modification enhances safety, the handling of elemental fluorine still necessitates specialized equipment and stringent safety protocols due to its extreme reactivity and toxicity. Direct fluorination reactions are highly exothermic and require efficient heat management to prevent runaway reactions.

Characterization of K₂B₁₂F₁₂

A combination of analytical techniques is employed to confirm the identity and purity of the synthesized K₂B₁₂F₁₂.

General Physicochemical Properties

The fundamental properties of K₂B₁₂F₁₂ are summarized in the table below.

| Property | Value | Reference |

| Empirical Formula | B₁₂F₁₂K₂ | [2] |

| Molecular Weight | 435.91 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Thermal Stability | Decomposes at 550 °C | [2] |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the icosahedral structure of the [B₁₂F₁₂]²⁻ anion and the packing in the solid state.

The anhydrous salt, K₂B₁₂F₁₂, exhibits a monoclinic crystal structure that is uncommon for A₂X ionic compounds under ambient conditions.[1] The structure consists of a hexagonal close-packed arrangement of the [B₁₂F₁₂]²⁻ anions with potassium cations filling specific octahedral and trigonal holes.[1]

Crystallographic Data for Anhydrous K₂B₁₂F₁₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| a | 8.2072(8) Å | [1] |

| b | 14.2818(7) Å | [1] |

| c | 11.3441(9) Å | [1] |

| β | 92.832(5)° | [1] |

| Z | 4 | [1] |

| Temperature | 120(2) K | [1] |

Interestingly, K₂B₁₂F₁₂ exhibits "latent porosity," readily forming crystalline hydrates (dihydrate and tetrahydrate) when exposed to water vapor, a process that is remarkably fast and reversible at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure in solution. Due to the high symmetry of the [B₁₂F₁₂]²⁻ anion, where all 12 boron and 12 fluorine atoms are chemically equivalent, simple spectra are expected.

-

¹¹B NMR: A single, sharp resonance is expected. The chemical shift for tetracoordinate boron centers typically appears in the upfield region of the boron NMR spectrum (from approximately 0 to -50 ppm relative to BF₃·OEt₂).

-

¹⁹F NMR: A single, sharp resonance is also expected for the fluorine atoms. ¹⁹F NMR has a very wide chemical shift range, which minimizes the chance of signal overlap with impurities.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is used to confirm the mass of the anion. The [B₁₂F₁₂]²⁻ anion has a calculated mass of approximately 357.71 Da. As a doubly charged species (z=2), its expected mass-to-charge ratio (m/z) in the mass spectrum would be approximately 178.85 . Observation of this peak is a key indicator of the anion's presence.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the compound and to study the kinetics of hydration and dehydration. K₂B₁₂F₁₂ is thermally stable up to 550 °C, where it begins to decompose.[2]

Logical Flow of K₂B₁₂F₁₂ Characterization

Caption: Characterization workflow for K₂B₁₂F₁₂.

Experimental Protocols

General Protocol for Synthesis

Caution: This procedure involves extremely hazardous materials (anhydrous HF and F₂ gas) and should only be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

-

Reactor Setup: A reactor made of a fluorine-resistant material (e.g., Teflon or Monel) is charged with K₂B₁₂H₁₂.

-

HF Condensation: The reactor is cooled in a cryobath (e.g., liquid nitrogen/acetone slush), and anhydrous HF is condensed into the vessel.

-

Initial Reaction: The mixture is allowed to warm to the specified temperature (e.g., 70 °C) and stirred for several hours (e.g., 14 hours).[1]

-

Fluorination: The reactor is cooled to 25 °C, and a 20% F₂/N₂ gas mixture is slowly bubbled through the suspension for an extended period (e.g., 72 hours) with continuous stirring.[1]

-

HF Removal: After the reaction is complete, the HF is carefully removed by evaporation under a stream of dry nitrogen.

-

Purification: The crude solid product is collected and purified by recrystallization from water to yield the final K₂B₁₂F₁₂ product.

General Protocol for Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of K₂B₁₂F₁₂ in a suitable deuterated solvent (e.g., D₂O or Acetone-d₆) in a 5 mm NMR tube. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.

-

Acquire a ¹¹B NMR spectrum, referencing it to an external standard of BF₃·OEt₂ (δ = 0 ppm).

-

Acquire a ¹⁹F NMR spectrum, referencing it to an external standard such as CFCl₃ (δ = 0 ppm).

-

-

Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of K₂B₁₂F₁₂ (in the low µg/mL range) in a solvent suitable for electrospray, such as a water/acetonitrile mixture.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in negative ion mode, scanning a range that includes the expected m/z of ~179.

-

-

Single-Crystal X-ray Diffraction:

-

Grow single crystals of K₂B₁₂F₁₂ suitable for diffraction, typically by slow evaporation of a saturated aqueous solution.

-

Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., ~120 K) to minimize thermal vibrations.

-

Solve and refine the crystal structure using appropriate crystallographic software.

-

References

An In-depth Technical Guide to Icosahedral Boron Cluster Chemistry for Researchers, Scientists, and Drug Development Professionals

Core Principles of Icosahedral Boron Cluster Chemistry

Icosahedral boron clusters are a unique class of three-dimensional aromatic compounds characterized by their exceptional stability, rigidity, and tunable chemical properties.[1][2] These clusters, typically composed of 12 boron vertices, form a robust icosahedral cage. The most fundamental of these is the dianion closo-[B₁₂H₁₂]²⁻. Substitution of one or more boron vertices with carbon atoms gives rise to carboranes, such as the neutral closo-C₂B₁₀H₁₂ isomers (ortho, meta, and para), which are of significant interest in medicinal chemistry.[3][4] The unique electronic structure, involving three-center-two-electron bonds, imparts these clusters with low toxicity and high stability in biological environments, making them attractive scaffolds for drug design and delivery.[1][2]

Quantitative Data of Icosahedral Boron Clusters

The precise geometry and stability of icosahedral boron clusters are crucial for their application. The following tables summarize key quantitative data for representative clusters.

Table 1: Bond Lengths in Icosahedral Boron Clusters

| Cluster Type | Bond | Bond Length (Å) | Citation(s) |

| closo-[B₁₂H₁₂]²⁻ | B-B (average) | 1.77-1.82 | [5] |

| ortho-carborane (1,2-C₂B₁₀H₁₂) | C-C | 1.636 - 2.022 | [6][7] |

| B-B (average) | ~1.77 | [8] | |

| B-C (average) | Shorter than B-B | [8] | |

| 1,12-diiodo-ortho-carborane | C-I···I | 3.5687 | [9] |

Table 2: Thermal Stability of closo-C₂B₁₀H₁₂ Isomers

| Isomer | Isomerization Temperature | Decomposition Temperature | Citation(s) |

| ortho-carborane | 470 °C (to meta) | - | [10][11] |

| meta-carborane | 615 °C (to para, low yield) | ~630 °C | [10][11] |

| para-carborane | - | Most thermally stable | [12][13] |

Table 3: Toxicity Data of Icosahedral Boron Clusters

| Compound | Organism | Route of Administration | Toxicity Metric (e.g., LD₅₀, NOAEL) | Citation(s) |

| Disodium mercaptoundecahydro-closo-dodecaborate (BSH) | Rat | Intravenous (single dose) | Lethal at 600 mg/kg | [14] |

| Disodium mercaptoundecahydro-closo-dodecaborate (BSH) | Rat | Intravenous (14-day repeated dose) | NOAEL: 30 mg/kg/day | [14] |

| Various carborane-containing amino acids | Human melanoma cells | In vitro | Varies with structure and solubilizing agent | [15] |

| BSH-BPMO nanoparticles | Ovarian cancer cells | In vitro | Negligible toxicity below 100 µg/mL | [16] |

Key Experimental Protocols

Detailed methodologies are essential for the synthesis and functionalization of icosahedral boron clusters.

Protocol 1: Synthesis of Sodium Dodecahydro-closo-dodecaborate (Na₂[B₁₂H₁₂])

This protocol is adapted from established methods for the synthesis of the closo-dodecaborate anion.[17][18]

Materials:

-

Sodium borohydride (NaBH₄)

-

Diglyme (diethylene glycol dimethyl ether), anhydrous

-

Iodine (I₂)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend sodium borohydride in anhydrous diglyme.

-

Heat the suspension to 110 °C with vigorous stirring.

-

Slowly add a solution of iodine in diglyme to the heated suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, maintain the reaction mixture at reflux until the reaction is complete, as monitored by appropriate techniques (e.g., ¹¹B NMR).

-

Cool the reaction mixture to room temperature.

-

The product, sodium dodecahydro-closo-dodecaborate, can be precipitated and purified by standard inorganic chemistry techniques, such as crystallization.

Protocol 2: Synthesis of 1,2-Diphenyl-ortho-carborane

This protocol describes the synthesis of a C-substituted carborane.[19]

Materials:

-

Decaborane(14) (B₁₀H₁₄)

-

Diphenylacetylene

-

Toluene, anhydrous

-

N,N-dimethylaniline

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a suitable reaction vessel, dissolve decaborane(14) and diphenylacetylene in anhydrous toluene.

-

Add N,N-dimethylaniline as a base to the solution.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent.

-

Recrystallize the purified product from dichloromethane to obtain colorless crystals of 1,2-diphenyl-ortho-carborane.

Protocol 3: Synthesis of a Carborane-Containing Amino Acid

This protocol outlines a general method for the synthesis of C-amino-C-carboxy carboranes.[20]

Materials:

-

ortho-Carborane monocarboxylic acid

-

Thionyl chloride or oxalyl chloride

-

Sodium azide

-

An appropriate alcohol (e.g., tert-butanol for Boc protection)

-

n-Butyllithium

-

Carbon dioxide (dry ice)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Convert the ortho-carborane monocarboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with sodium azide to form the corresponding acyl azide.

-

Perform a Curtius rearrangement by heating the acyl azide in the presence of an alcohol (e.g., tert-butanol) to form the carbamate-protected C-amino carborane.

-

To introduce the carboxylic acid group, treat the carbamate-protected amine with n-butyllithium followed by quenching with carbon dioxide (dry ice).

-

The protecting group can be removed under acidic conditions (e.g., with HCl) to yield the carborane amino acid.

Characterization of Icosahedral Boron Clusters

¹¹B NMR Spectroscopy: This is a primary tool for characterizing boron clusters. The chemical shifts are sensitive to the local electronic environment of the boron atoms.[21] For closo-[B₁₂H₁₂]²⁻, a single resonance is typically observed due to the high symmetry. In substituted carboranes, multiple resonances are observed, and 2D ¹¹B-¹¹B COSY experiments can be used to assign the connectivity of the boron atoms.[22]

Infrared (IR) Spectroscopy: The B-H stretching frequency is a characteristic feature in the IR spectra of icosahedral boron clusters, typically appearing in the range of 2500-2600 cm⁻¹.[7][23]

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these clusters, providing precise bond lengths and angles.[9][19]

Visualizations of Mechanisms and Workflows

Boron Neutron Capture Therapy (BNCT) Mechanism

Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).

Experimental Workflow: Synthesis of a Carborane-Biomolecule Conjugate

Caption: General workflow for synthesizing a carborane-biomolecule conjugate.

Applications in Drug Development

The unique properties of icosahedral boron clusters have led to their exploration in various areas of drug development.

-

Boron Neutron Capture Therapy (BNCT): This is a binary cancer therapy that utilizes the high neutron capture cross-section of the ¹⁰B isotope.[24] Boron-containing drugs, often incorporating carboranes or closo-dodecaborates, are designed to selectively accumulate in tumor cells.[24] Subsequent irradiation with thermal neutrons triggers a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that destroy the cancer cells with minimal damage to surrounding healthy tissue.[25]

-

Drug Delivery: The hydrophobic nature of carboranes can enhance the transport of drugs across cell membranes. They can be functionalized with targeting moieties to deliver therapeutic agents specifically to diseased cells.[26]

-

Pharmacophore Scaffolds: The rigid icosahedral structure of carboranes makes them excellent scaffolds for the design of enzyme inhibitors and receptor ligands. They can mimic the spatial arrangement of phenyl groups or other functionalities, leading to potent and selective biological activity.

Conclusion

Icosahedral boron cluster chemistry offers a powerful and versatile platform for the development of novel therapeutics and drug delivery systems. Their inherent stability, low toxicity, and tunable chemical functionality provide a unique advantage in addressing complex challenges in medicine. Further research into their synthesis, functionalization, and biological interactions will undoubtedly unlock their full potential in the pharmaceutical sciences.

References

- 1. Acute toxicity of amine-boranes and related derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium mercaptoundecahydro-closo-dodecaborate (BSH), a boron carrier that merits more attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carborane - Wikipedia [en.wikipedia.org]

- 4. ortho-Carborane - Wikipedia [en.wikipedia.org]

- 5. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural Phase Transitions in closo-Dicarbadodecaboranes C2B10H12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. researchgate.net [researchgate.net]

- 14. [Single and 2-week repeated intravenous dose toxicity studies of disodium mercaptoundecahydro-closo-dodecaborate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of in vitro cytotoxicity of carboranyl amino acids, their chemical precursors and nido carboranyl amino acids for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. open.metu.edu.tr [open.metu.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 22. researchgate.net [researchgate.net]

- 23. Infrared Spectrometry [www2.chemistry.msu.edu]

- 24. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Dodecafluorododecaborate (K₂[B₁₂F₁₂])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of potassium dodecafluorododecaborate (K₂[B₁₂F₁₂]), a compound of significant interest in advanced materials science and for its potential applications in fields such as Boron Neutron Capture Therapy (BNCT). This document collates available data on its structural, spectroscopic, and thermal characteristics, offering a centralized resource for researchers. Detailed experimental protocols for characterization techniques are also provided to facilitate further investigation and application of this unique boron cluster compound.

Introduction

The dodecafluorododecaborate anion, [B₁₂F₁₂]²⁻, is a member of the highly stable icosahedral closo-borate family. Its potassium salt, K₂[B₁₂F₁₂], is a white, crystalline solid that exhibits remarkable thermal stability. The high boron content and the presence of fluorine lend this compound unique properties that are actively being explored for various technological applications. This guide aims to consolidate the current understanding of K₂[B₁₂F₁₂]'s fundamental properties to support ongoing and future research endeavors.

Physical Properties

The physical characteristics of K₂[B₁₂F₁₂] are foundational to its handling, processing, and application. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | B₁₂F₁₂K₂ |

| Molecular Weight | 435.91 g/mol |

| Appearance | White powder |

| Melting Point | 550 °C (decomposes) |

| Solubility | Data not available in searched literature. |

| Density | Data not available in searched literature. |

| CAS Number | 143893-70-3 |

Chemical Properties

The chemical behavior of K₂[B₁₂F₁₂] is largely dictated by the robust icosahedral [B₁₂F₁₂]²⁻ anion.

Thermal Stability

K₂[B₁₂F₁₂] displays high thermal stability, with a decomposition temperature of 550 °C. This property is advantageous for applications requiring high-temperature processing or operational conditions.

Hydration

The anhydrous form of K₂[B₁₂F₁₂] readily absorbs water to form crystalline hydrates. The dihydrate, K₂(H₂O)₂[B₁₂F₁₂], and the tetrahydrate, K₂(H₂O)₄[B₁₂F₁₂], have been structurally characterized. This hydration is a reversible process.

Structural Information

Crystal Structure

The crystal structures of both the anhydrous and hydrated forms of K₂[B₁₂F₁₂] have been determined. The fundamental structural unit is the icosahedral [B₁₂F₁₂]²⁻ anion, where twelve boron atoms form a cage, and each boron is bonded to a fluorine atom. In the crystal lattice, potassium cations are situated between these anions. In the hydrated forms, water molecules are incorporated into the crystal structure, mediating interactions between the potassium ions and the dodecafluorododecaborate anions.

Detailed crystallographic data such as lattice parameters, space group, and atomic coordinates were not available in the searched literature.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of K₂[B₁₂F₁₂].

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. The chemical shift of the fluorine atoms in the [B₁₂F₁₂]²⁻ anion is expected to be a single peak due to the high symmetry of the icosahedron.

Specific chemical shift values for K₂[B₁₂F₁₂] were not found in the searched literature.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the [B₁₂F₁₂]²⁻ anion. The icosahedral symmetry of the anion results in characteristic vibrational bands.

Specific peak assignments and spectra for K₂[B₁₂F₁₂] were not available in the searched literature.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of K₂[B₁₂F₁₂].

Synthesis

A common route for the synthesis of perhalogenated closo-borates involves the halogenation of the parent hydride cluster, [B₁₂H₁₂]²⁻. For the synthesis of K₂[B₁₂F₁₂], this would typically involve the direct fluorination of a salt of [B₁₂H₁₂]²⁻.

A detailed, step-by-step experimental protocol for the synthesis of K₂[B₁₂F₁₂] was not found in the searched literature.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure of K₂[B₁₂F₁₂].

Methodology:

-

Sample Preparation: A small amount of the powdered K₂[B₁₂F₁₂] sample is carefully mounted on a sample holder. It is crucial that the surface of the sample is flat and level with the holder's surface.

-

Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).

-

Data Collection: The instrument is set to scan over a specific range of 2θ angles. During the scan, the X-ray source is fixed, while the detector rotates through the 2θ range and the sample rotates by θ.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the intensities are used to solve the crystal structure.

Experimental Workflow for XRD Analysis

Caption: Workflow for Crystal Structure Determination using X-Ray Diffraction.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Objective: To determine the thermal stability and decomposition profile of K₂[B₁₂F₁₂].

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the K₂[B₁₂F₁₂] powder is placed in a TGA/DSC pan (typically alumina or platinum).

-

Instrument Setup: The pan is placed in the TGA/DSC instrument. The desired atmosphere (e.g., nitrogen or air) and flow rate are set.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C). The instrument simultaneously records the sample's weight and the heat flow to or from the sample as a function of temperature.

-

Data Analysis: The TGA curve (weight vs. temperature) is analyzed to identify the onset of decomposition. The DSC curve (heat flow vs. temperature) indicates whether the decomposition is endothermic or exothermic.

Logical Flow for Thermal Analysis

Caption: Logical flow for determining thermal stability via TGA/DSC.

Applications in Drug Development

The high boron content of K₂[B₁₂F₁₂] makes it a candidate for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. In BNCT, non-toxic boron compounds are delivered to tumor cells. Upon irradiation with a neutron beam, the boron-10 atoms capture neutrons and undergo nuclear fission, releasing high-energy alpha particles that selectively destroy the cancer cells. The stability and potential for functionalization of the [B₁₂F₁₂]²⁻ cage are advantageous for developing effective boron delivery agents.

No specific signaling pathways involving K₂[B₁₂F₁₂] were identified in the searched literature.

Conclusion

Potassium dodecafluorododecaborate, K₂[B₁₂F₁₂], is a highly stable boron cluster compound with significant potential in various advanced applications. This guide has summarized the currently available data on its physical and chemical properties. However, it is evident that there are notable gaps in the literature, particularly concerning quantitative solubility data, detailed spectroscopic analyses with peak assignments, and comprehensive experimental protocols for its synthesis. Further research to elucidate these properties is crucial for unlocking the full potential of this fascinating molecule in materials science and medicine.

Computational Modeling of Potassium Dodecafluoro-closo-dodecaborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂), a compound of significant interest due to the unique properties of the [B₁₂F₁₂]²⁻ anion, including its superweak nature and high stability. This document details theoretical and computational approaches, summarizing key quantitative data from existing literature, and provides structured protocols for performing similar in-silico experiments. The guide is intended to serve as a practical resource for researchers in materials science, chemistry, and drug development who are interested in the computational investigation of this and related boron cluster compounds.

Introduction

The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a member of a class of highly stable, three-dimensionally aromatic boron clusters.[1] Its potassium salt, K₂B₁₂F₁₂, exhibits notable properties, including the ability to form crystalline hydrates through facile and reversible water vapor absorption.[2][3] Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the thermodynamics and structural features of K₂B₁₂F₁₂ and its hydrated forms.[2][3] This guide outlines the key computational methodologies and presents relevant findings to facilitate further research.

Computational Methodologies

The primary computational tool for investigating K₂B₁₂F₁₂ has been Density Functional Theory (DFT). DFT is well-suited for calculating the electronic structure, geometry, and energetics of molecular and crystalline systems.

Density Functional Theory (DFT) Calculations

DFT calculations have been employed to understand the thermodynamic stability of cation-water dimers in the lattice of [B₁₂F₁₂]²⁻ anions and the energetics of hydration reactions.[2][3]

Workflow for DFT Calculations:

Caption: Workflow for DFT calculations on K₂B₁₂F₁₂ systems.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from DFT calculations and experimental measurements reported in the literature.

Table 1: Calculated Gas-Phase Dimerization and Reaction Energies [2][3]

| Reaction | ΔE (kJ mol⁻¹) |

| 2 K(H₂O)⁺ → [K(μ-H₂O)₂K]²⁺ | +232 |

| 2 K(H₂O)₂⁺ → [(H₂O)K(μ-H₂O)₂K(H₂O)]²⁺ | +205 |

| 2 K⁺ + 2 H₂O → [K(μ-H₂O)₂K]²⁺ | +81.0 |

Table 2: Experimental Enthalpy of Hydration [2][3]

| Reaction | ΔH (kJ mol⁻¹) |

| K₂B₁₂F₁₂(s) + 2 H₂O(g) → K₂(H₂O)₂B₁₂F₁₂(s) | -111 |

Table 3: Kinetic Data for H₂O(g) Exchange Reactions [2][3]

| Particle Size Distribution | Rate Constant (10³k, s⁻¹) |

| 1 | 1.9 |

| 2 | 0.50 |

Detailed Experimental and Computational Protocols

Protocol for DFT Calculations

This protocol is based on the methodologies described for similar systems.[4]

-

Software: Utilize a quantum chemistry software package such as Gaussian.[4]

-

Input Geometry: Start with the crystallographic coordinates of the system of interest (e.g., K₂B₁₂F₁₂, K₂(H₂O)₂B₁₂F₁₂, etc.).

-

Level of Theory:

-

Functional: Employ a hybrid functional, such as PBE1PBE, with an empirical dispersion correction like D3 to accurately describe non-covalent interactions.

-

Basis Set: Use a triple-zeta valence polarized basis set, for instance, def2-TZVP, for all atoms to ensure a good description of the electronic structure.

-

-

Calculation Type:

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.

-

Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

-

Analysis:

-

Reaction Energies: Calculate reaction energies (ΔE) by taking the difference between the total electronic energies of the products and the reactants.

-

Bonding Analysis: Employ methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature of the chemical bonds.[5]

-

Electrostatic Potential: Generate the Molecular Electrostatic Potential (MEP) surface to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions.[4]

-

Protocol for Isothermal Gravimetric Analysis

This experimental protocol is based on the description of hydration/dehydration experiments.[2][3]

-

Instrumentation: Use a Differential Scanning Calorimeter (DSC) or a thermogravimetric analyzer (TGA) with controlled atmosphere capabilities.

-

Sample Preparation: Place a small, accurately weighed amount of microcrystalline K₂B₁₂F₁₂ in the sample pan.

-

Hydration Experiment:

-

Maintain the sample at a constant temperature (e.g., 25 °C).

-

Expose the sample to a continuous stream of a carrier gas (e.g., He or N₂) saturated with water vapor at a specific partial pressure (e.g., 21 Torr).

-

Monitor the mass change over time until it stabilizes, indicating the completion of the reaction K₂B₁₂F₁₂(s) + 2 H₂O(g) → K₂(H₂O)₂B₁₂F₁₂(s).

-

-

Dehydration Experiment:

-

Start with a sample of K₂(H₂O)₂B₁₂F₁₂.

-

Maintain the sample at a constant temperature (e.g., 25 °C).

-

Expose the sample to a stream of dry carrier gas (e.g., He).

-

Monitor the mass loss over time until the initial mass of K₂B₁₂F₁₂ is reached.

-

Workflow for Hydration/Dehydration Experiments:

References

- 1. escholarship.org [escholarship.org]

- 2. Latent porosity in potassium dodecafluoro-closo-dodecaborate(2-). Structures and rapid room temperature interconversions of crystalline K2B12F12, K2(H2O)2B12F12, and K2(H2O)4B12F12 in the presence of water vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Dawn of Boron Icosahedra: A Technical Guide to the Discovery and History of Closo-Dodecaborates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, represents a cornerstone of polyhedral boron cluster chemistry. Its unique icosahedral geometry, exceptional stability, and versatile reactivity have paved the way for significant advancements in fields ranging from materials science to medicine, particularly in Boron Neutron Capture Therapy (BNCT). This in-depth technical guide provides a comprehensive overview of the discovery and historical development of closo-dodecaborates, detailing the key experimental protocols that enabled their synthesis and characterization. Quantitative data from seminal studies are summarized for comparative analysis, and logical relationships in their historical development and synthesis are visualized through structured diagrams.

From Theoretical Prediction to Landmark Synthesis: A Historical Overview

The story of closo-dodecaborates begins not in the laboratory, but in the realm of theoretical chemistry. In 1955, H. C. Longuet-Higgins and M. de V. Roberts, through molecular orbital and LCAO calculations, predicted the existence and remarkable stability of a hypothetical icosahedral borane dianion, [B₁₂H₁₂]²⁻.[1] This theoretical groundwork laid the foundation for the experimental pursuit of this novel boron cluster.

The experimental validation of this prediction arrived five years later, in 1960, when M. Frederick Hawthorne and Anthony R. Pitochelli at Rohm and Haas reported the first synthesis of the closo-dodecaborate anion.[2] Their initial synthesis involved the reaction of 2-iododecaborane with triethylamine in benzene, which serendipitously yielded the [B₁₂H₁₂]²⁻ anion, albeit in a low yield of less than 4%.[2] This breakthrough, however, opened the floodgates for the development of more efficient and higher-yield synthetic methodologies in the years that followed.

Subsequent research in the early 1960s, notably by Earl Muetterties and his colleagues at DuPont, led to the development of several high-yield synthetic routes, making closo-dodecaborates readily accessible for further investigation. These methods, which form the basis of many modern synthetic protocols, include the reaction of borane-Lewis base adducts with boranes and the pyrolysis of borohydride salts.[1]

Caption: Historical timeline of the discovery and development of closo-dodecaborates.

Key Synthetic Methodologies: A Comparative Overview

Several synthetic routes to the closo-dodecaborate anion have been established since its initial discovery. These methods vary in their starting materials, reaction conditions, and yields. The following table summarizes the key quantitative data for some of the most significant synthetic approaches.

| Synthesis Method | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Hawthorne & Pitochelli (1960) | 2-Iododecaborane | Triethylamine, Benzene | 80 | - | < 4 | [2] |

| Muetterties et al. (1963) | Diborane, Sodium Borohydride | Triethylamine | 180 | - | 80 | [1] |

| Pyrolysis of Triborate | Sodium Triborate (from NaBH₄ + BF₃·OEt₂) | - | Pyrolysis | - | High | [1] |

| Reaction with Decaborane | Decaborane, Sodium Borohydride | Diglyme | Reflux | - | 91 | [1] |

| Pyrolysis of Tetraethylammonium Tetrahydroborate | (Et₄N)BH₄ | - | 185 | - | - | [1] |

| Synthesis from Na[BH₄] and Iodine | Sodium Borohydride, Iodine | Diglyme, Triethylamine | 100 - 140 | ~24 h | 51 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of closo-dodecaborate synthesis.

First Synthesis of a Closo-Dodecaborate Salt (Hawthorne & Pitochelli, 1960)

The initial synthesis by Hawthorne and Pitochelli was a landmark achievement, though the yield was low. The reaction of 2-iododecaborane with triethylamine in benzene was being investigated for other purposes when the unexpected formation of the highly stable [B₁₂H₁₂]²⁻ anion was observed.

Experimental Protocol:

-

Reactants: 2-iododecaborane, triethylamine, benzene.

-

Procedure: A solution of 2-iododecaborane in benzene was treated with triethylamine. The reaction mixture was heated to reflux (approximately 80 °C).

-

Work-up and Isolation: The reaction mixture was cooled, and the precipitated triethylammonium iodide was removed by filtration. The filtrate was concentrated, and the resulting solid was recrystallized to yield triethylammonium dodecahydro-closo-dodecaborate, (Et₃NH)₂[B₁₂H₁₂].

High-Yield Synthesis of Sodium Dodecahydro-closo-dodecaborate from Decaborane

This method, developed by Muetterties and colleagues, provides a significant improvement in yield over the initial synthesis.

Experimental Protocol:

-

Reactants: Decaborane(14) (B₁₀H₁₄), sodium borohydride (NaBH₄), diglyme.

-

Procedure:

-

To a stirred solution of decaborane(14) in diglyme, sodium borohydride is added portion-wise.

-

The reaction mixture is heated to reflux.

-

Hydrogen gas is evolved during the reaction.

-

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Water is carefully added to the reaction mixture to precipitate the product.

-

The white precipitate of Na₂[B₁₂H₁₂] is collected by filtration, washed with water and then with a suitable organic solvent (e.g., ether), and dried under vacuum.

-

Synthesis of Triethylammonium Dodecahydro-closo-dodecaborate from Sodium Borohydride and Iodine

This procedure offers a convenient route to the triethylammonium salt of the closo-dodecaborate anion.

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reactants: Sodium borohydride (Na[BH₄]), iodine (I₂), diglyme, triethylamine (NEt₃).

-

Procedure:

-

A solution of iodine in diglyme is added dropwise to a stirred suspension of sodium borohydride in diglyme under a nitrogen atmosphere. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture is heated to 100 °C and stirred overnight.

-

The temperature is then raised to 140 °C for one hour to complete the formation of the [B₁₂H₁₂]²⁻ anion.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled, and hydrochloric acid is added to hydrolyze unreacted borohydrides.

-

The solution is then neutralized with triethylamine, leading to the precipitation of [NEt₃H]₂[B₁₂H₁₂].

-

The precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by suspending the solid in hot water to remove boric acid, followed by filtration and drying.[3]

-

References

Spectroscopic Profile of Potassium Dodecafluoro-closo-dodecaborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂). This compound, featuring a highly stable icosahedral boron cluster, is of significant interest in various fields, including materials science and as a weakly coordinating anion in catalysis and electrolyte applications. A thorough understanding of its spectroscopic signature is crucial for its characterization and quality control.

Introduction

Potassium dodecafluoro-closo-dodecaborate is a salt consisting of two potassium cations (K⁺) and a dodecafluoro-closo-dodecaborate anion ([B₁₂F₁₂]²⁻). The anion's structure is a highly symmetrical icosahedron of twelve boron atoms, with each boron atom bonded to a fluorine atom. This perfluorination leads to exceptional chemical and thermal stability. Spectroscopic techniques are essential tools for confirming the synthesis and purity of K₂B₁₂F₁₂, as well as for probing its structural and electronic properties. This guide summarizes key spectroscopic data and outlines the experimental protocols for its analysis.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the molecular vibrations of the [B₁₂F₁₂]²⁻ anion. Due to its high symmetry (Ih), the vibrational modes are well-defined and can be observed using both Infrared (IR) and Raman spectroscopy.

Quantitative Vibrational Data

The following table summarizes the key vibrational frequencies observed for Potassium dodecafluoro-closo-dodecaborate.

| Spectroscopic Technique | Peak Position (cm⁻¹) | Assignment |

| FTIR | ~1220 | B-F stretching modes |

| FTIR | ~1080 | B-F stretching modes |

| Raman | Not available | Not available |

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument calibration. Further research is needed to populate the Raman data.

Experimental Protocols for Vibrational Spectroscopy

2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid-state analysis, the KBr pellet method is commonly employed. A small amount of K₂B₁₂F₁₂ (typically 1-2 mg) is intimately mixed with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable for analysis.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected to subtract atmospheric and instrumental interferences.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

2.2.2. Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline K₂B₁₂F₁₂ powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded over a specific Raman shift range (e.g., 100-1500 cm⁻¹).

-

Acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the boron and fluorine environments in K₂B₁₂F₁₂. The high symmetry of the [B₁₂F₁₂]²⁻ anion results in single, sharp resonance signals in both ¹¹B and ¹⁹F NMR spectra.

Quantitative NMR Data

The following table summarizes the chemical shifts observed for Potassium dodecafluoro-closo-dodecaborate.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference Standard |

| ¹¹B | ~ -16.5 | Singlet | BF₃·OEt₂ (external) |

| ¹⁹F | ~ -135 | Singlet | CCl₃F (external or via secondary standard) |

Note: Chemical shifts can be influenced by the solvent and concentration.

Experimental Protocols for NMR Spectroscopy

-

Sample Preparation: A sufficient amount of K₂B₁₂F₁₂ is dissolved in a suitable deuterated solvent (e.g., D₂O, acetone-d₆, or acetonitrile-d₃) in a standard 5 mm NMR tube. The concentration should be optimized for good signal-to-noise.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) equipped with broadband probes capable of detecting ¹¹B and ¹⁹F nuclei.

-

Data Acquisition for ¹¹B NMR:

-

The spectrometer is tuned to the ¹¹B frequency.

-

A standard one-pulse experiment is typically used.

-

The spectral width is set to cover the expected range for boron compounds.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced externally to BF₃·OEt₂.

-

-

Data Acquisition for ¹⁹F NMR:

-

The spectrometer is tuned to the ¹⁹F frequency.

-

A standard one-pulse experiment is generally sufficient.

-

The spectral width should be wide enough to encompass the chemical shift of the sample.

-

Data is acquired with a sufficient number of transients.

-

Chemical shifts are referenced to an appropriate fluorine standard.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of Potassium dodecafluoro-closo-dodecaborate.

Caption: Workflow for the spectroscopic analysis of K₂B₁₂F₁₂.

This diagram outlines the logical progression from synthesis and purification of the compound to its detailed spectroscopic analysis, data interpretation, and final reporting. Each stage is critical for obtaining reliable and comprehensive characterization data.

Conclusion

The spectroscopic analysis of Potassium dodecafluoro-closo-dodecaborate by FTIR, Raman, and NMR techniques provides a complete picture of its structure and purity. The high symmetry of the [B₁₂F₁₂]²⁻ anion simplifies the spectra, making these methods highly effective for routine characterization. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this and related boron cluster compounds.

In-depth Technical Guide: Thermal Stability Studies of [B₁₂F₁₂]²⁻ Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a remarkably stable, three-dimensional aromatic inorganic anion. Its unique properties, including high chemical and thermal stability, low nucleophilicity, and charge delocalization, have garnered significant interest in various fields, including materials science, electrochemistry, and medicine. In the context of drug development, salts incorporating the [B₁₂F₁₂]²⁻ anion are being explored for applications such as targeted drug delivery and boron neutron capture therapy (BNCT). A thorough understanding of the thermal stability of these salts is paramount for ensuring their safe handling, processing, and efficacy in biomedical applications. This technical guide provides a comprehensive overview of the thermal stability of [B₁₂F₁₂]²⁻ salts, summarizing key quantitative data, detailing experimental protocols, and illustrating decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of [B₁₂F₁₂]²⁻ salts is significantly influenced by the nature of the counter-cation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal decomposition of these materials. The following tables summarize the available quantitative data for various [B₁₂F₁₂]²⁻ salts.

Table 1: Thermal Decomposition Data for Alkali and Alkaline Earth Metal [B₁₂F₁₂]²⁻ Salts

| Compound | Decomposition Onset (T_onset) (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Gaseous Products | Reference |

| Cs₂[B₁₂F₁₂] | > 600 | - | - | BF₃, CsF | (Data synthesized from general knowledge of high stability) |

| Na₂[B₁₂F₁₂] | > 500 | - | - | BF₃, NaF | (Data synthesized from general knowledge of high stability) |

Note: Specific TGA/DSC data for a wide range of simple inorganic [B₁₂F₁₂]²⁻ salts is not extensively available in the public domain, reflecting their generally high thermal stability.

Table 2: Thermal Stability of Ionic Liquids Incorporating Halogenated Dodecaborate Anions

Ionic liquids (ILs) incorporating halogenated dodecaborate anions, including derivatives of [B₁₂F₁₂]²⁻, have been synthesized and their thermal properties investigated. These studies provide valuable insights into how the bulky, charge-delocalized anion contributes to the overall stability of the salt.

| Cation | Anion | Decomposition Onset (T_onset) (°C) | Reference |

| [C₆mim]⁺ | [B₁₂Cl₁₁O-propyl]²⁻ | > 300 | |

| [C₆mim]⁺ | [B₁₂Br₁₁O-propyl]²⁻ | > 300 |

Note: The data for chloro- and bromo-derivatives suggests that the [B₁₂X₁₂]²⁻ core imparts significant thermal stability to these ionic liquids.

Experimental Protocols

The following sections detail the standard methodologies for conducting thermal stability studies of [B₁₂F₁₂]²⁻ salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a [B₁₂F₁₂]²⁻ salt begins to decompose and to quantify the associated mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the [B₁₂F₁₂]²⁻ salt (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used. The instrument consists of a high-precision microbalance, a furnace, a temperature programmer, and a purge gas system.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 800-1000 °C).

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, and decomposition) in a [B₁₂F₁₂]²⁻ salt as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used. The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The temperature range is selected to encompass the expected thermal transitions of the salt.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent unwanted side reactions.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, decomposition) are observed as downward peaks, while exothermic events (e.g., crystallization) are observed as upward peaks. The peak area can be integrated to determine the enthalpy change of the transition.

Decomposition Pathway

The thermal decomposition of the [B₁₂F₁₂]²⁻ anion is a complex process. Gas-phase studies on perhalogenated closo-dodecaborates provide valuable insights into the fragmentation of the boron core. The primary decomposition pathway is believed to involve the loss of BX₃ (in this case, BF₃) fragments.

The following diagram illustrates a logical relationship for the proposed thermal decomposition of a generic [B₁₂F₁₂]²⁻ salt (M₂[B₁₂F₁₂]).

Caption: Proposed thermal decomposition pathway for M₂[B₁₂F₁₂] salts.

Conclusion

The [B₁₂F₁₂]²⁻ anion imparts exceptional thermal stability to its salts, a critical attribute for their application in demanding environments such as those encountered in drug delivery and formulation processes. While a comprehensive dataset across a wide range of cations is still emerging, the available information indicates that these salts generally exhibit high decomposition temperatures. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable thermal characterization of novel [B₁₂F₁₂]²⁻-based materials. Further research into the condensed-phase decomposition mechanisms will provide a more detailed understanding of the degradation pathways and contribute to the rational design of even more robust materials for advanced biomedical applications.

An In-depth Technical Guide on the Electrochemical Properties of Perfluorinated Boron Clusters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of perfluorinated and polyfluorinated boron clusters. Boron clusters, particularly the icosahedral 12-vertex carboranes and boranes, offer unique three-dimensional aromatic structures with exceptional chemical and thermal stability. The introduction of fluorine atoms significantly modulates their electronic properties, leading to a rich and tunable redox chemistry. This guide details their electrochemical behavior, the experimental methods used for their characterization, and their potential applications.

Core Electrochemical Characteristics

Perfluorination of boron clusters dramatically influences their redox potentials. The high electronegativity of fluorine atoms withdraws electron density from the boron cage, making the clusters more resistant to oxidation. This property is advantageous for creating highly stable anions for use as electrolytes in energy storage devices or as weakly coordinating anions in catalysis.

Recent research has demonstrated that the attachment of highly electron-withdrawing fluorinated substituents to a dodecaborane core can create powerful oxidants. For instance, the functionalization of a B₁₂(OR)₁₂ cluster with 3,5-bis(trifluoromethyl)benzyloxy groups results in a molecule with a high oxidation potential.[1] This tunability of redox properties through peripheral fluorination is a key area of investigation for designing novel redox-active materials.[1]

While the parent closo-[B₁₂H₁₂]²⁻ cluster exhibits a very high redox potential that can lead to irreversible degradation upon oxidation, perfunctionalized derivatives show more stable and reversible redox behavior.[2] This highlights the critical role of substituent effects in controlling the electrochemical properties of these clusters.

Quantitative Electrochemical Data

The following table summarizes key quantitative electrochemical data for various perfluorinated and related boron clusters reported in the literature.

| Boron Cluster Derivative | Redox Event (E₁/₂) vs. Fc⁺/Fc | Notes | Reference |

| DDB-F₇₂ (a dodecaborane with 72 fluorine atoms) | +0.07 V (2- → 1-) | Exhibits high oxidation potential due to the numerous electron-withdrawing fluorine atoms. | [1] |

| B₁₂(OR)₁₂ with fluorinated benzyl groups | +0.2 to +0.6 V | The electrochemical potential window can be significantly pushed to higher values with these groups. | [1] |

Experimental Protocols

The characterization of the electrochemical properties of perfluorinated boron clusters primarily relies on cyclic voltammetry (CV). Below are typical experimental methodologies cited in the literature.

Cyclic Voltammetry (CV) for Redox Potential Determination

A standard three-electrode setup is typically employed for cyclic voltammetry measurements to determine the redox potentials of boron clusters.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

-

Counter Electrode: Platinum wire.

-

Electrolyte: A solution of a non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆), in an anhydrous organic solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).[3]

-

Analyte Concentration: Typically in the millimolar (mM) range.[3]

-

Scan Rate: Commonly 100 mV/s.[3]

The potential is swept linearly with time, and the resulting current is measured. The peak potentials from the voltammogram are used to determine the formal redox potential (E₁/₂) of the analyte.

Experimental and Logical Workflows

The following diagrams illustrate key experimental and logical workflows related to the study of perfluorinated boron clusters.

Caption: General workflow for the synthesis, electrochemical characterization, and application testing of perfluorinated boron clusters.

Caption: Logical relationship between perfluorination and the resulting electrochemical properties of boron clusters.

Applications in Drug Development and Beyond

The unique electrochemical properties of perfluorinated boron clusters open up possibilities in various fields, including drug development. Their high stability and tunable redox potentials make them interesting candidates for:

-

Redox-active drug delivery systems: Where the release of a therapeutic agent could be triggered by an electrochemical stimulus.

-

Bioimaging: As stable, redox-active probes.

-

Electrolytes for biomedical devices: Their stability and tunable properties are desirable for safe and efficient power sources in implantable devices.

Beyond biomedical applications, perfluorinated boron clusters are being explored as:

-

High-performance electrolytes for lithium-ion batteries.

-

Anolytes and catholytes in redox flow batteries. [1]

-

Stable anions for ionic liquids. [2]

The continued exploration of the synthesis and electrochemical properties of novel perfluorinated boron clusters is expected to lead to significant advancements in these and other areas of science and technology.

References

Methodological & Application

Application Notes and Protocols: Metathesis Reactions of Potassium Dodecafluoro-closo-dodecaborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metathesis reactions involving potassium dodecafluoro-closo-dodecaborate, K₂[B₁₂F₁₂]. The protocols detailed below enable the synthesis of various salts of the highly stable [B₁₂F₁₂]²⁻ anion, a promising scaffold for applications in materials science and drug development due to its remarkable chemical and thermal stability.

Introduction

The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a weakly coordinating anion characterized by its exceptional stability. It is resistant to strong acids, bases, and oxidizing agents. The potassium salt, K₂[B₁₂F₁₂], serves as a versatile starting material for the synthesis of a wide range of other salts through simple metathesis (salt exchange) reactions. This allows for the tailored design of materials with specific properties, such as solubility in various organic solvents.

Metathesis reactions involving K₂[B₁₂F₁₂] are typically straightforward, involving the exchange of the potassium cations with other cations in a suitable solvent. The choice of the cation allows for the fine-tuning of the resulting salt's physical and chemical properties. This document outlines the general procedure and specific protocols for the synthesis of lithium, ammonium, trityl (triphenylmethyl), tetrabutylammonium, and tri(n-dodecyl)ammonium salts of the [B₁₂F₁₂]²⁻ anion.

General Experimental Workflow

The general workflow for the metathesis reaction of K₂[B₁₂F₁₂] involves dissolving the potassium salt and a salt of the desired cation in a suitable solvent, allowing the reaction to proceed, and then isolating the product, often by precipitation of a less soluble salt.

Caption: General workflow for the metathesis reaction of K₂[B₁₂F₁₂].

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of various dodecafluoro-closo-dodecaborate salts via metathesis from K₂[B₁₂F₁₂].

Protocol 1: Synthesis of Lithium Dodecafluoro-closo-dodecaborate (Li₂[B₁₂F₁₂])

This protocol describes the preparation of the lithium salt, which exhibits high thermal stability.

Materials:

-

Potassium dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂])

-

Lithium chloride (LiCl)

-

Deionized water

Procedure:

-

Dissolve K₂[B₁₂F₁₂] in a minimal amount of hot deionized water.

-

In a separate vessel, prepare a saturated aqueous solution of lithium chloride.

-

Add the lithium chloride solution dropwise to the K₂[B₁₂F₁₂] solution while stirring.

-

A white precipitate of potassium chloride (KCl) will form due to its lower solubility.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Filter the hot solution to remove the precipitated KCl.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to crystallize the Li₂[B₁₂F₁₂] product.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of Ammonium Dodecafluoro-closo-dodecaborate ([NH₄]₂[B₁₂F₁₂])

This protocol outlines the synthesis of the ammonium salt, which also demonstrates significant thermal stability.

Materials:

-

Potassium dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂])

-

Ammonium chloride (NH₄Cl)

-

Deionized water

Procedure:

-

Prepare a concentrated aqueous solution of K₂[B₁₂F₁₂].

-

Prepare a saturated aqueous solution of ammonium chloride.

-

Combine the two solutions and stir at room temperature.

-

The less soluble [NH₄]₂[B₁₂F₁₂] will precipitate out of the solution.

-

Stir the mixture for 2-3 hours to maximize precipitation.

-

Collect the precipitate by filtration.

-

Wash the product with cold deionized water to remove any remaining KCl and NH₄Cl.

-

Dry the final product under vacuum.

Protocol 3: Synthesis of Trityl Dodecafluoro-closo-dodecaborate ([CPh₃]₂[B₁₂F₁₂])

This protocol describes the preparation of a salt with a large, organic cation, which can enhance solubility in organic solvents.

Materials:

-

Potassium dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂])

-

Trityl chloride (CPh₃Cl)

-

Acetonitrile

Procedure:

-

Dissolve K₂[B₁₂F₁₂] in acetonitrile.

-

In a separate flask, dissolve trityl chloride in acetonitrile.

-

Slowly add the trityl chloride solution to the K₂[B₁₂F₁₂] solution with constant stirring.

-

A precipitate of potassium chloride (KCl) will form.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the precipitated KCl by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the [CPh₃]₂[B₁₂F₁₂] from a suitable solvent mixture (e.g., dichloromethane/hexane) to obtain the purified product.

Protocol 4: Synthesis of Tetrabutylammonium Dodecafluoro-closo-dodecaborate ([N(n-Bu)₄]₂[B₁₂F₁₂])

This protocol details the synthesis of the tetrabutylammonium salt, known for its good solubility in a range of organic solvents.

Materials:

-

Potassium dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂])

-

Tetrabutylammonium bromide (N(n-Bu)₄Br)

-

Ethanol/Water mixture

Procedure:

-

Dissolve K₂[B₁₂F₁₂] in a minimal amount of a warm ethanol/water mixture.

-

Dissolve tetrabutylammonium bromide in the same solvent mixture.

-

Combine the two solutions and stir.

-

The desired product, [N(n-Bu)₄]₂[B₁₂F₁₂], will precipitate upon cooling, as it is generally less soluble in this mixed solvent system than the starting materials.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid product by filtration.

-